ethyl 4,6-difluoro-1H-indole-2-carboxylate
Description
Contextual Significance of Halogenated Indole (B1671886) Core Structures in Organic Synthesis
Halogenated indoles are crucial intermediates in organic synthesis, providing a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions enable the construction of complex molecular architectures from relatively simple precursors. The presence of halogen atoms can also influence the electronic properties of the indole ring, affecting its reactivity and interaction with biological targets. Fluorine, in particular, possesses unique properties, including high electronegativity, a small van der Waals radius, and the ability to form strong carbon-fluorine bonds, which can significantly impact a molecule's conformational preferences, metabolic stability, and binding affinity.
Overview of Indole-2-Carboxylate (B1230498) Derivatives as Research Tools
Indole-2-carboxylate derivatives, such as the ethyl ester, are valuable research tools for several reasons. The ester functionality at the 2-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of other functional groups, including amides, ketones, and aldehydes. This versatility makes indole-2-carboxylates key building blocks in the synthesis of diverse compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. Furthermore, the 2-position of the indole ring is often a critical site for interaction with biological macromolecules, making derivatives functionalized at this position particularly interesting for biological investigation.
Rationale for Fluorination at 4,6-Positions within the Indole Moiety for Research Purposes
The specific placement of fluorine atoms at the 4- and 6-positions of the indole ring is a deliberate strategy to modulate the molecule's properties in a targeted manner. Fluorination at these positions can significantly alter the electron distribution within the aromatic system, influencing the acidity of the N-H proton and the nucleophilicity of the indole ring. From a medicinal chemistry perspective, the introduction of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. Moreover, the lipophilicity of a molecule can be fine-tuned by the addition of fluorine atoms, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile. In the context of materials science, the introduction of fluorine can impact crystal packing, solid-state properties, and electronic characteristics.
Scope and Objectives of Scholarly Investigations on Ethyl 4,6-Difluoro-1H-Indole-2-Carboxylate
Scholarly investigations centered on this compound primarily focus on its utility as a versatile intermediate for the synthesis of more complex molecules with potential biological activity. Researchers utilize this compound as a starting material to explore the impact of the 4,6-difluoro substitution pattern on the pharmacological properties of various classes of indole derivatives. For instance, it has been employed in the synthesis of novel indole-2-carboxamides that have been evaluated for their potential as antitubercular and anticancer agents. nih.gov The overarching objective of such studies is to systematically probe the structure-activity relationships of fluorinated indoles, with the ultimate goal of identifying new lead compounds for drug discovery. The compound also serves as a valuable tool for studying the influence of fluorine substitution on the chemical reactivity and spectroscopic properties of the indole nucleus.
Synthesis and Characterization
The synthesis of this compound typically proceeds through a multi-step sequence, often culminating in a classical indole ring formation reaction followed by esterification. A common approach involves the Fischer indole synthesis, which utilizes the corresponding difluorinated phenylhydrazine (B124118) and an ethyl pyruvate (B1213749) derivative.
A plausible synthetic route begins with the commercially available 3,5-difluoroaniline (B1215098). This starting material can be converted to 3,5-difluorophenylhydrazine, which is then reacted with ethyl pyruvate under acidic conditions to induce the Fischer indole cyclization, yielding 4,6-difluoro-1H-indole-2-carboxylic acid. Subsequent esterification of the carboxylic acid with ethanol (B145695), typically in the presence of an acid catalyst such as sulfuric acid, affords the final product, this compound.
The structural confirmation of this compound relies on a combination of spectroscopic techniques.
Table 1: Spectroscopic Data for this compound
| Spectroscopic Technique | Observed Data |
| ¹H NMR | Spectral data would show characteristic signals for the ethyl group (a quartet and a triplet), aromatic protons on the difluorinated benzene (B151609) ring, a proton at the 3-position of the indole ring, and a broad singlet for the N-H proton. The coupling patterns of the aromatic protons would be indicative of the 4,6-difluoro substitution pattern. |
| ¹³C NMR | The carbon spectrum would display signals for the ethyl ester carbons, as well as distinct resonances for the carbons of the difluoroindole core. The carbon atoms directly bonded to fluorine would exhibit characteristic splitting patterns (carbon-fluorine coupling). |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₉F₂NO₂), which is 225.19 g/mol . Fragmentation patterns would likely involve the loss of the ethoxy group and other characteristic fragments of the indole core. |
| Infrared (IR) Spectroscopy | The IR spectrum would feature characteristic absorption bands for the N-H stretching vibration (typically around 3300-3400 cm⁻¹), the ester carbonyl (C=O) stretching vibration (around 1700-1720 cm⁻¹), and C-F stretching vibrations (in the region of 1100-1300 cm⁻¹). |
Note: Specific peak values and coupling constants would be determined from experimental data.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4,6-difluoro-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NO2/c1-2-16-11(15)10-5-7-8(13)3-6(12)4-9(7)14-10/h3-5,14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBZIGKSIQWVQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=C(C=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry
Strategies for the Construction of the 4,6-Difluoro-1H-Indole Core
The formation of the bicyclic indole (B1671886) nucleus, particularly with a specific difluoro substitution pattern, is the cornerstone of the synthesis. Several classical and modern synthetic methods can be adapted for this purpose.
Adaptations of Fischer Indole Synthesis for Fluorinated Precursors
The Fischer indole synthesis remains a widely utilized and versatile method for the construction of indole rings. nih.gov The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a carbonyl compound. youtube.com For the synthesis of the 4,6-difluoro-1H-indole core, this method is adapted by using a fluorinated phenylhydrazine (B124118).
Specifically, the reaction commences with the condensation of (3,5-difluorophenyl)hydrazine (B1148246) with a suitable carbonyl compound, such as pyruvic acid or its ethyl ester, to form the corresponding hydrazone. This intermediate then undergoes an acid-catalyzed intramolecular cyclization. A variety of Brønsted and Lewis acids can be employed as catalysts, including hydrochloric acid, sulfuric acid, polyphosphoric acid, and zinc chloride. nih.gov The presence of the electron-withdrawing fluorine atoms on the phenyl ring can influence the reactivity of the hydrazine (B178648) and the stability of the intermediates, potentially requiring tailored reaction conditions.
The general mechanism proceeds through the formation of an enamine tautomer of the hydrazone, followed by a researchgate.netresearchgate.net-sigmatropic rearrangement. Subsequent cyclization and elimination of ammonia (B1221849) lead to the formation of the aromatic indole ring. nih.gov When ethyl pyruvate (B1213749) is used as the carbonyl component, this reaction directly yields ethyl 4,6-difluoro-1H-indole-2-carboxylate.
Alternative Cyclization Approaches to Difluoroindole Scaffolds
While the Fischer synthesis is a prominent route, other cyclization strategies can also be envisioned for the construction of the 4,6-difluoroindole (B180311) scaffold, though specific examples for this exact substitution pattern are less commonly reported.
The Bischler-Möhlau indole synthesis offers an alternative pathway, which involves the reaction of an α-halo-ketone with an excess of an arylamine. wikipedia.org For the target scaffold, this would conceptually involve the reaction of a suitable α-halo-ketone with 3,5-difluoroaniline (B1215098). However, this method is often limited by harsh reaction conditions and potential regioselectivity issues. wikipedia.org
Another classical approach is the Madelung synthesis , which involves the high-temperature, base-catalyzed intramolecular cyclization of an N-acyl-o-toluidine. wikipedia.org To apply this to the 4,6-difluoroindole system, a suitably substituted N-acyl-2-methyl-3,5-difluoroaniline would be required as the starting material. The reaction typically employs strong bases like sodium or potassium alkoxides at elevated temperatures. wikipedia.org Modern modifications of the Madelung synthesis have been developed to proceed under milder conditions.
More contemporary methods, such as palladium-catalyzed cyclizations , have emerged as powerful tools for indole synthesis. These reactions can involve intramolecular C-H activation and C-N bond formation. For instance, a suitably functionalized N-substituted 2-halo-3,5-difluoroaniline could undergo a palladium-catalyzed intramolecular cyclization to form the indole ring. The choice of ligands and reaction conditions is crucial for the success of these transformations.
Esterification Protocols for the C2-Carboxylic Acid Moiety
The introduction of the ethyl ester group at the C2 position is a critical step in the synthesis of the target compound. This can be achieved either by esterifying the corresponding carboxylic acid or by employing a synthetic route that directly installs the ester functionality.
Conversion of 4,6-Difluoro-1H-Indole-2-Carboxylic Acid to its Ethyl Ester
A common and straightforward method for the synthesis of this compound is the esterification of 4,6-difluoro-1H-indole-2-carboxylic acid. The Fischer esterification is a widely used protocol for this transformation. masterorganicchemistry.comchemguide.co.uk This acid-catalyzed reaction involves heating the carboxylic acid in an excess of ethanol (B145695), which serves as both the reactant and the solvent. masterorganicchemistry.com
A strong acid catalyst, typically concentrated sulfuric acid or hydrochloric acid, is used to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity. masterorganicchemistry.commasterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon. The reaction is reversible, and to drive the equilibrium towards the ester product, an excess of the alcohol is used, and in some cases, water is removed as it is formed. masterorganicchemistry.com
| Reactant | Reagent | Catalyst | Conditions |
|---|---|---|---|
| 4,6-Difluoro-1H-indole-2-carboxylic acid | Ethanol (excess) | Concentrated Sulfuric Acid (H₂SO₄) | Heating/Reflux |
Direct Synthetic Routes to this compound
Direct synthetic routes that obviate the need for the isolation and subsequent esterification of the carboxylic acid are often more efficient. The aforementioned Fischer indole synthesis , when employing ethyl pyruvate as the carbonyl starting material, provides a direct pathway to this compound. masterorganicchemistry.com
Precursors and Raw Materials in the Synthesis of this compound
The availability and synthesis of the starting materials are crucial for the successful production of this compound.
For the Fischer indole synthesis route , the key precursors are:
(3,5-Difluorophenyl)hydrazine: This fluorinated hydrazine is a critical starting material. It is typically prepared from 3,5-difluoroaniline. The synthesis of 3,5-difluoroaniline can be achieved through various methods, including the reduction of 3,5-difluoronitrobenzene (B45260) or through multi-step sequences starting from other halogenated aromatics. google.comgoogleapis.comprepchem.com
Ethyl pyruvate: This α-ketoester is the carbonyl component in the Fischer synthesis that leads directly to the C2-ethyl carboxylate functionality. Ethyl pyruvate can be synthesized through the oxidation of ethyl lactate (B86563) using various oxidizing agents such as potassium permanganate. nih.govresearchgate.net It can also be prepared by the esterification of pyruvic acid. wikipedia.org
For alternative cyclization methods , the precursors would be derivatives of 3,5-difluoroaniline:
Bischler-Möhlau synthesis: Would require 3,5-difluoroaniline and a suitable α-halo-ketone.
Madelung synthesis: Would necessitate an N-acyl derivative of 2-methyl-3,5-difluoroaniline.
The following table summarizes the key precursors and their roles in the synthesis of this compound.
Chemical Transformations and Derivatization Pathways of Ethyl 4,6 Difluoro 1h Indole 2 Carboxylate
Hydrolysis Reactions to the Corresponding Carboxylic Acid
The conversion of ethyl 4,6-difluoro-1H-indole-2-carboxylate to its corresponding carboxylic acid, 4,6-difluoro-1H-indole-2-carboxylic acid, is a fundamental transformation. This hydrolysis is typically achieved under basic conditions, which involves a nucleophilic acyl substitution mechanism where a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester. libretexts.org The resulting tetrahedral intermediate then collapses, expelling the ethoxide leaving group and, after an acid workup, yielding the carboxylic acid.
This carboxylic acid derivative is a crucial building block for the synthesis of more complex molecules, such as novel indole-2-carboxamides with potential therapeutic applications. nih.govnih.gov For instance, 4,6-difluoroindole-2-carboxylic acid has been used in amide coupling reactions with various amines to produce compounds evaluated for activity against Mycobacterium tuberculosis and pediatric brain cancer cells. nih.govnih.gov The reaction is generally high-yielding and clean. While specific conditions for the difluoro- derivative are part of broader synthetic schemes, the general hydrolysis of indole-2-carboxylates is well-established, often employing alkali metal hydroxides like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a mixture of water and an organic solvent like ethanol (B145695) or methanol (B129727). orgsyn.orgmdpi.com
Table 1: Representative Conditions for Hydrolysis of Indole (B1671886) Esters
| Reactant | Reagents | Solvent | Conditions | Product | Yield |
|---|---|---|---|---|---|
| Ethyl 6-bromo-1H-indole-2-carboxylate | NaOH | Methanol/Water | 80 °C, 1.5 h | 6-bromo-1H-indole-2-carboxylic acid | - |
| Ethyl 1-alkyl-1H-indole-2-carboxylate | aq. KOH | Acetone | Reflux, 1 h | 1-Alkyl-1H-indole-2-carboxylic acid | High |
Nucleophilic Acyl Substitution Reactions at the Ester Moiety
The ester group of this compound is susceptible to attack by various nucleophiles, leading to a range of derivatives through nucleophilic acyl substitution. libretexts.orglibretexts.org
Hydrazinolysis, the reaction with hydrazine (B178648) hydrate (B1144303), effectively converts the ethyl ester into the corresponding carbohydrazide (B1668358). This reaction proceeds by the nucleophilic attack of hydrazine on the ester carbonyl, followed by the elimination of ethanol. The resulting 4,6-difluoro-1H-indole-2-carbohydrazide is a valuable intermediate for synthesizing heterocyclic systems and other functionalized indole derivatives. General procedures for the hydrazinolysis of ethyl or methyl indole-2-carboxylates involve refluxing the ester with hydrazine hydrate in ethanol, which typically results in the precipitation of the hydrazide product in high yield. mdpi.comresearchgate.net
Transesterification involves the conversion of one ester to another by reaction with an alcohol. In the context of indole-2-carboxylates, this reaction can be influenced by the choice of base and solvent during other transformations, such as N-alkylation. Research on the closely related ethyl 1H-indole-2-carboxylate has shown that attempting N-alkylation using sodium methoxide (B1231860) (NaOMe) in methanol does not lead to the desired N-alkylated product. mdpi.com Instead, a transesterification reaction occurs, converting the ethyl ester into methyl 1H-indole-2-carboxylate. mdpi.com This outcome highlights the competition between nucleophiles (methoxide vs. indole anion) and the importance of reaction conditions in directing the chemical pathway.
N-Alkylation Strategies on the Indole Nitrogen (N1-position)
Alkylation of the indole nitrogen (N1-position) is a common strategy to introduce structural diversity and modulate the biological activity of indole derivatives. The regioselectivity of this reaction is a critical aspect, as alkylation can potentially occur at the C3 position as well.
Achieving regioselective N-alkylation of the indole ring requires careful selection of the reaction conditions to favor attack at the nitrogen atom over the C3-position. For ethyl indole-2-carboxylate (B1230498), successful N-alkylation has been accomplished using aqueous potassium hydroxide (KOH) in acetone at room temperature. mdpi.com This method has been used to synthesize N-allyl and N-benzyl derivatives in excellent yields. mdpi.com The use of a relatively mild base and solvent system appears to favor the formation of the N-anion, which then reacts with the alkylating agent.
Alternative strategies often employ stronger bases like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) to quantitatively deprotonate the indole nitrogen before the addition of the electrophile. d-nb.infobeilstein-journals.org This approach generally ensures high N-1 regioselectivity. beilstein-journals.org
The outcome of the alkylation reaction is highly dependent on the interplay between the base, solvent, and temperature. As previously mentioned, the choice of base can lead to competing reactions. For ethyl 1H-indole-2-carboxylate, using sodium methoxide in methanol results in transesterification rather than N-alkylation. mdpi.com When sodium ethoxide (NaOEt) in ethanol is used, N-alkylation does occur, but it furnishes the corresponding N-alkylated carboxylic acids in low to moderate yields, suggesting that the conditions also promote some degree of ester hydrolysis. mdpi.com
In contrast, the use of aqueous KOH in acetone allows for controlled reactivity. Short reaction times at room temperature yield the N-alkylated ester, while increasing the amount of KOH and heating the reaction leads directly to the N-alkylated carboxylic acid via a one-pot alkylation-hydrolysis sequence. mdpi.comresearchgate.net Studies on the related indazole scaffold further underscore the importance of the base-solvent system, where combinations like NaH in THF were found to provide excellent N-1 regioselectivity, whereas other conditions could lead to mixtures of N-1 and N-2 isomers. d-nb.infobeilstein-journals.org
Table 2: Influence of Reaction Conditions on Transformations of Ethyl 1H-indole-2-carboxylate
| Reagents | Solvent | Temperature | Primary Product(s) | Reference |
|---|---|---|---|---|
| Alkyl Halide, aq. KOH | Acetone | 20 °C | N-Alkylated Ester | mdpi.com |
| Alkyl Halide, excess aq. KOH | Acetone | Reflux | N-Alkylated Carboxylic Acid | mdpi.com |
| Alkyl Halide, NaOMe | Methanol | - | Methyl Ester (Transesterification) | mdpi.com |
| Alkyl Halide, NaOEt | Ethanol | - | N-Alkylated Carboxylic Acid (Low Yield) | mdpi.com |
| Hydrazine Hydrate | Ethanol | Reflux | Carbohydrazide | mdpi.com |
Further Derivatization of the 4,6-Difluoro-1H-Indole-2-Carbohydrazide Intermediate
The carbohydrazide intermediate, readily prepared from this compound via hydrazinolysis, is a versatile building block for a variety of heterocyclic structures. Its bifunctional nature, possessing both a nucleophilic hydrazide moiety and the indole scaffold, allows for a wide range of chemical modifications.
The reaction of 4,6-difluoro-1H-indole-2-carbohydrazide with various aldehydes and ketones under acidic catalysis yields the corresponding N'-arylidene or N'-alkylidene-4,6-difluoro-1H-indole-2-carbohydrazides, commonly known as hydrazones. This condensation reaction is a straightforward and efficient method for introducing diverse substituents, which can significantly modulate the biological and physicochemical properties of the parent molecule. The reaction typically proceeds by nucleophilic attack of the terminal nitrogen of the hydrazide on the carbonyl carbon, followed by dehydration.
These reactions are generally high-yielding and can be performed with a wide array of carbonyl compounds, including aromatic, heteroaromatic, and aliphatic aldehydes and ketones. The resulting hydrazone derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities.
Table 1: Examples of Hydrazone Synthesis via Condensation Reaction This table is representative of typical condensation reactions of indole carbohydrazides; specific yields for the 4,6-difluoro analogue would require experimental verification.
| Carbonyl Compound | Solvent | Catalyst | Expected Product Structure |
|---|---|---|---|
| Benzaldehyde | Ethanol | Acetic Acid (catalytic) | N'-(phenylmethylene)-4,6-difluoro-1H-indole-2-carbohydrazide |
| 4-Chlorobenzaldehyde | Methanol | Acetic Acid (catalytic) | N'-(4-chlorophenylmethylene)-4,6-difluoro-1H-indole-2-carbohydrazide |
| Acetone | Ethanol | Acetic Acid (catalytic) | N'-(propan-2-ylidene)-4,6-difluoro-1H-indole-2-carbohydrazide |
| Pyridine-4-carboxaldehyde | Ethanol | Acetic Acid (catalytic) | N'-(pyridin-4-ylmethylene)-4,6-difluoro-1H-indole-2-carbohydrazide |
The carbohydrazide moiety is a valuable precursor for the synthesis of various five-membered heterocycles. One of the most prominent examples is the formation of thiazole rings. The classical Hantzsch thiazole synthesis involves the reaction of a thioamide with an α-haloketone. synarchive.comorganic-chemistry.org To apply this methodology to the 4,6-difluoro-1H-indole-2-carbohydrazide intermediate, it must first be converted into the corresponding thiocarbohydrazide. This can be achieved using reagents such as Lawesson's reagent or phosphorus pentasulfide.
Once the 4,6-difluoro-1H-indole-2-carbothiohydrazide is formed, its reaction with an appropriate α-halocarbonyl compound (e.g., 2-chloro-1-phenylethanone) in a suitable solvent, often under basic or sometimes acidic conditions, would lead to the formation of a thiazole-substituted indole derivative. rsc.org This cyclization proceeds via initial S-alkylation of the thioamide followed by intramolecular condensation and dehydration to form the aromatic thiazole ring. This pathway opens access to a class of compounds where the indole core is linked to a 2-aminothiazole or a related thiazole system, a common motif in bioactive molecules. mdpi.comnih.gov
Amide Coupling Reactions via the 4,6-Difluoro-1H-Indole-2-Carboxylic Acid Intermediate
Saponification of the parent ester, this compound, yields 4,6-difluoro-1H-indole-2-carboxylic acid. This carboxylic acid is a crucial intermediate for the synthesis of a wide array of amides through coupling reactions with various primary and secondary amines.
The formation of an amide bond between 4,6-difluoro-1H-indole-2-carboxylic acid and an amine requires the activation of the carboxylic acid. fishersci.co.uk This is typically achieved using a variety of peptide coupling reagents. Research has demonstrated the successful synthesis of 4,6-difluoro-1H-indole-2-carboxamides by reacting the corresponding carboxylic acid with various amines in the presence of reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in combination with an additive such as hydroxybenzotriazole (HOBt). nih.gov The reaction is generally carried out in an aprotic solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM) and often requires a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the acid formed and facilitate the reaction. nih.gov
This methodology allows for the coupling of a broad range of amines, from simple alkyl and benzylamines to more complex and sterically hindered nucleophiles, providing a modular approach to a library of N-substituted 4,6-difluoro-1H-indole-2-carboxamides. nih.gov The choice of coupling reagent and conditions can be tailored to the specific reactivity of the amine. nih.govgrowingscience.com
Table 2: Synthesis of 4,6-Difluoro-1H-indole-2-carboxamides
| Amine Nucleophile | Coupling Reagents | Base | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Benzylamine | EDC·HCl, HOBt | DIPEA | DMF | N-Benzyl-4,6-difluoro-1H-indole-2-carboxamide | 98 | nih.gov |
| Piperonylamine | EDC·HCl, HOBt | DIPEA | DMF | 4,6-Difluoro-N-(piperonyl)-1H-indole-2-carboxamide | N/A | nih.gov |
| Homopiperonylamine | EDC·HCl, HOBt | DIPEA | DMF | 4,6-Difluoro-N-(homopiperonyl)-1H-indole-2-carboxamide | N/A | nih.gov |
| Aminoacetamide Intermediate | EDC·HCl, HOBt | DIPEA | DMF | Adamantane-derived dicarboxamide | N/A | nih.gov |
The mechanism of amide bond formation using carbodiimide reagents like EDC is well-established. fishersci.co.uk The process is initiated by the reaction of the carboxylic acid with EDC, which forms a highly reactive O-acylisourea intermediate. This intermediate is highly susceptible to nucleophilic attack.
However, the O-acylisourea can undergo an intramolecular rearrangement to a stable N-acylurea byproduct, which halts the desired reaction. To prevent this and to increase the efficiency of the coupling, additives like HOBt or HOAt (1-hydroxy-7-azabenzotriazole) are often included. uni-kiel.de HOBt rapidly reacts with the O-acylisourea intermediate to form an active HOBt ester. This new intermediate is less reactive than the O-acylisourea but is stable against rearrangement and is highly susceptible to nucleophilic attack by the amine.
The final step involves the nucleophilic acyl substitution where the amine attacks the carbonyl carbon of the active ester, forming a tetrahedral intermediate. Collapse of this intermediate expels HOBt as a leaving group and yields the final amide product. The presence of a base like DIPEA is crucial to neutralize the protonated amine and any acidic species generated during the reaction, thereby driving the equilibrium towards product formation. growingscience.com
C-H Functionalization Strategies on the Indole Ring System
Direct C-H functionalization has emerged as a powerful and atom-economical tool for modifying complex organic molecules, avoiding the need for pre-functionalized starting materials. chim.it The indole nucleus has several C-H bonds that can be targeted, with reactivity generally being highest at the C3 position of the pyrrole ring, followed by the C2 and then the C-H bonds on the benzene (B151609) ring (C4-C7). rsc.org
For the 4,6-difluoro-1H-indole-2-carboxylate system, the C2 position is already substituted. The inherent reactivity would therefore direct electrophilic substitution or transition-metal-catalyzed functionalization towards the C3 position. However, the presence of two electron-withdrawing fluorine atoms at the C4 and C6 positions will decrease the electron density of the benzene ring, making C-H functionalization on this ring more challenging compared to an unsubstituted indole. nih.gov
Strategies to achieve regioselective C-H functionalization often employ directing groups attached to the indole nitrogen. chim.it For example, a removable directing group could be installed on the nitrogen to steer a transition metal catalyst (e.g., Palladium, Rhodium, Ruthenium) to an adjacent C-H bond, such as at the C7 position. Similarly, specific ligand and catalyst combinations can be used to target the less reactive C4, C5, or C7 positions. For instance, palladium-catalyzed C-H functionalization reactions have been developed for the arylation, alkenylation, and acylation of various positions on the indole scaffold. rsc.orgd-nb.info The specific electronic and steric environment of the 4,6-difluoroindole (B180311) ring would likely influence the outcome and regioselectivity of these transformations. d-nb.info
Spectroscopic Characterization Methodologies in Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For ethyl 4,6-difluoro-1H-indole-2-carboxylate, a multi-pronged NMR approach is essential for a complete structural assignment.
Proton (¹H) NMR for Chemical Shift and Multiplicity Analysis
Proton NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. The chemical shifts (δ) are indicative of the electronic environment of each proton, while the multiplicity (splitting pattern) provides information about the number of adjacent protons, governed by spin-spin coupling.
Unfortunately, specific, experimentally verified ¹H NMR data for this compound is not publicly available in the searched scientific literature.
For a complete analysis, a data table such as the one below would be populated with experimentally determined values.
Table 1: Hypothetical ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-1 (NH) | Data not available | Data not available | Data not available |
| H-3 | Data not available | Data not available | Data not available |
| H-5 | Data not available | Data not available | Data not available |
| H-7 | Data not available | Data not available | Data not available |
| -OCH₂CH₃ | Data not available | Data not available | Data not available |
Carbon (¹³C) NMR for Carbon Skeleton Analysis
¹³C NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and the chemical shift is indicative of its bonding and electronic environment.
Specific, experimentally verified ¹³C NMR data for this compound is not publicly available in the searched scientific literature.
A comprehensive characterization would include a data table similar to the following:
Table 2: Hypothetical ¹³C NMR Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C-2 | Data not available |
| C-3 | Data not available |
| C-3a | Data not available |
| C-4 | Data not available |
| C-5 | Data not available |
| C-6 | Data not available |
| C-7 | Data not available |
| C-7a | Data not available |
| C=O | Data not available |
| -OCH₂CH₃ | Data not available |
Fluorine (¹⁹F) NMR for Fluorine Atom Environments
Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is a critical tool for the structural elucidation of this compound. This technique is highly sensitive to the local electronic environment of the fluorine atoms and can provide information about their connectivity through coupling to other nuclei, such as protons and carbons.
Specific, experimentally verified ¹⁹F NMR data for this compound is not publicly available in the searched scientific literature.
The expected ¹⁹F NMR spectrum would show two distinct signals, corresponding to the fluorine atoms at the C-4 and C-6 positions. The chemical shifts and coupling constants would be crucial for their definitive assignment.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Comprehensive Connectivity and Stereochemical Assignments
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to identify adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity of quaternary carbons and piecing together the molecular fragments.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons, which is important for confirming stereochemistry and the through-space arrangement of atoms.
As the primary one-dimensional NMR data is unavailable, no experimental two-dimensional NMR data for this compound could be found in the public domain.
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula.
Specific, experimentally verified HRMS data for this compound is not publicly available in the searched scientific literature.
For a complete characterization, the experimentally determined exact mass would be compared to the calculated mass for the molecular formula C₁₁H₉F₂NO₂.
Table 3: Hypothetical HRMS Data for this compound
| Ion | Calculated Exact Mass | Measured Exact Mass |
|---|---|---|
| [M+H]⁺ | Data not available | Data not available |
| [M+Na]⁺ | Data not available | Data not available |
Analysis of Fragmentation Patterns for Structural Confirmation
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns. In electron ionization (EI-MS), the molecule is ionized, forming a molecular ion (M•+), which then breaks apart into smaller, characteristic fragment ions.
For this compound (molecular formula C₁₁H₉F₂NO₂), the exact molecular weight is 225.06 g/mol . The high-resolution mass spectrum would show a molecular ion peak at an m/z (mass-to-charge ratio) corresponding to this value.
The fragmentation of the molecular ion is dictated by the weakest bonds and the stability of the resulting fragments. Key predicted fragmentation pathways include:
Loss of the ethoxy group (-OCH₂CH₃): A common fragmentation for ethyl esters is the cleavage of the C-O bond, leading to the loss of an ethoxy radical (•OCH₂CH₃, 45 Da). This would result in a prominent peak corresponding to the acylium ion [M-45]⁺.
Loss of ethylene (B1197577): A McLafferty rearrangement can occur if there is a gamma-hydrogen available on the ester chain. This involves the transfer of a hydrogen atom to the carbonyl oxygen, followed by the elimination of a neutral ethylene molecule (CH₂=CH₂, 28 Da). This would produce a fragment ion at [M-28]⁺.
Loss of the entire ester group: Cleavage of the bond between the indole (B1671886) ring and the carbonyl group can lead to the loss of the •COOCH₂CH₃ radical (73 Da), resulting in a fragment ion corresponding to the 4,6-difluoro-1H-indole cation at [M-73]⁺.
The analysis of these and other smaller fragments helps to piece together the molecular structure, confirming the presence of the ethyl ester group and the difluoro-indole core.
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds.
The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure:
N-H Stretch: The indole N-H bond will exhibit a moderate to sharp absorption band typically in the region of 3300-3500 cm⁻¹.
C=O Stretch: The ester carbonyl group (C=O) will produce a very strong and sharp absorption band, expected around 1700-1725 cm⁻¹. This is one of the most prominent peaks in the spectrum.
C-O Stretch: The C-O single bond of the ester group will show a strong absorption in the 1100-1300 cm⁻¹ region.
Aromatic C=C Stretches: The carbon-carbon double bonds within the indole ring will give rise to multiple, moderate to weak bands in the 1450-1600 cm⁻¹ range.
C-F Stretches: The carbon-fluorine bonds on the aromatic ring will produce strong, characteristic absorption bands in the fingerprint region, typically between 1000-1400 cm⁻¹.
The presence and specific positions of these peaks provide definitive evidence for the key functional groups that constitute the molecule.
X-ray Crystallography for Definitive Solid-State Structural Analysis
X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a crystalline solid. It provides exact bond lengths, bond angles, and information about the packing of molecules in the crystal lattice.
While a crystal structure for this compound has not been specifically reported in the literature, analysis of the closely related compound, ethyl 1H-indole-2-carboxylate, provides insight into the likely structural features. researchgate.netnih.gov A crystallographic analysis of the target compound would be expected to reveal:
A nearly planar indole ring system.
Specific C-F, C-N, C-O, and C=O bond lengths and angles, which can be compared to theoretical values.
Intermolecular interactions, such as hydrogen bonding between the indole N-H group of one molecule and the carbonyl oxygen of a neighboring molecule, which dictate the crystal packing arrangement. researchgate.netnih.gov
Obtaining single crystals of sufficient quality is a prerequisite for this technique. If successful, the resulting data would provide an unambiguous confirmation of the compound's constitution and conformation in the solid state.
Chromatographic Techniques for Purity Assessment and Isolation Methodologies
Chromatographic methods are essential for both the purification of synthesized compounds and the assessment of their purity.
Flash Chromatography: This technique is commonly used for the purification of crude reaction mixtures. For a compound like this compound, a typical method would involve using a silica (B1680970) gel stationary phase and a non-polar to moderately polar mobile phase, such as a gradient of ethyl acetate (B1210297) in hexane. The separation is based on the differential partitioning of the compound and impurities between the stationary and mobile phases.
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of a final compound with high accuracy. For purity assessment, a reversed-phase HPLC method would likely be employed. This involves a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water or methanol (B129727) and water). The compound would elute at a characteristic retention time, and its purity would be determined by integrating the area of its peak relative to the total area of all peaks in the chromatogram. In a study on a related 4,6-difluoroindole (B180311) derivative, preparative HPLC was used to achieve a purity of greater than 95%. nih.gov
These techniques are crucial for ensuring that the characterized material is a single, pure substance, which is a requirement for any further chemical or biological studies.
Computational and Theoretical Investigations of Ethyl 4,6 Difluoro 1h Indole 2 Carboxylate and Its Analogues
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn dictates its stability, reactivity, and intermolecular interactions. For ethyl 4,6-difluoro-1H-indole-2-carboxylate and its analogues, these calculations reveal how the strategic placement of fluorine atoms modulates the electronic character of the indole (B1671886) ring system.
Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of organic molecules due to its balance of accuracy and computational efficiency. Studies on the parent compound, ethyl indole-2-carboxylate (B1230498), using the B3LYP functional with a 6-311++G(d,p) basis set, provide a foundational understanding of its molecular orbitals. ijrar.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in determining a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. ijrar.org
For the parent ethyl indole-2-carboxylate, these values have been computationally determined. The introduction of two strongly electronegative fluorine atoms at the 4 and 6 positions of the indole ring is expected to significantly influence these electronic parameters. The fluorine atoms act as inductive electron-withdrawing groups, which would lead to a stabilization (lowering of energy) of both the HOMO and LUMO. This modification of the frontier orbitals directly impacts the molecule's reactivity profile.
Global reactivity descriptors, derived from the HOMO and LUMO energies, quantify various aspects of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). A higher electrophilicity index suggests a greater capacity to accept electrons. The presence of the difluoro substitution pattern is anticipated to increase the electrophilicity of the indole ring system compared to its non-fluorinated counterpart.
| Parameter | Symbol | Value (eV) | Formula |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -5.96 | - |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.81 | - |
| Energy Gap | ΔE | 5.15 | ELUMO - EHOMO |
| Electronegativity | χ | 3.385 | -(EHOMO + ELUMO)/2 |
| Chemical Hardness | η | 2.575 | (ELUMO - EHOMO)/2 |
| Global Electrophilicity Index | ω | 2.221 | χ2 / (2η) |
The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. researchgate.netyoutube.com The MEP is mapped onto the molecule's electron density surface, with different colors representing varying potential values. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.net
For this compound, the MEP surface would show distinct features:
Negative Regions : The most negative potential is expected around the carbonyl oxygen of the ester group due to the presence of lone pairs and its high electronegativity. The fluorine atoms would also create localized regions of significant negative potential.
Positive Regions : A region of strong positive potential would be associated with the N-H proton of the indole ring, highlighting its character as a hydrogen bond donor.
The electron-withdrawing nature of the fluorine atoms would also decrease the electron density on the benzene (B151609) portion of the indole ring, making the aromatic protons more positive compared to the unsubstituted analogue. This analysis is crucial for understanding non-covalent interactions, such as hydrogen bonding and halogen bonding, which are vital for ligand-protein binding. nih.govmdpi.com
Conformation Analysis and Stereochemical Considerations
Computational conformational analysis, often performed using DFT or other molecular mechanics methods, can map the potential energy surface as these bonds are rotated. This allows for the identification of low-energy conformers. X-ray crystallography data for the parent compound, ethyl 1H-indole-2-carboxylate, shows that the molecule is nearly planar. researchgate.netnih.gov It is expected that the difluoro analogue would adopt a similar low-energy, planar conformation of the core indole ring, with the ester group also lying close to the plane to maximize conjugation. The fluorine substituents are not large enough to cause significant steric hindrance that would force the ester group out of planarity. Understanding the preferred conformation is a prerequisite for accurate molecular docking studies.
Reaction Mechanism Elucidation through Computational Modeling
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. The synthesis of indole-2-carboxylates often involves complex, metal-catalyzed reactions. For instance, palladium-catalyzed aerobic amination of aryl C-H bonds provides a route to this scaffold. nih.gov
Theoretical modeling of such a catalytic cycle would involve:
Geometry Optimization : Calculating the structures of reactants, intermediates, transition states, and products.
Energy Calculations : Determining the relative energies of all species along the reaction coordinate.
Frequency Analysis : Confirming that transition states have a single imaginary frequency corresponding to the desired bond-forming or bond-breaking process.
By modeling key steps such as C-H activation, migratory insertion, and reductive elimination, computational studies can provide a detailed picture of the reaction pathway. This allows chemists to understand how factors like ligand choice, solvent, and substrate electronics (such as the presence of fluorine atoms) influence reaction outcomes and yields, thereby enabling the optimization of synthetic routes. beilstein-journals.org
Ligand-Protein Interaction Modeling for Derived Analogues as a Design Strategy
Analogues derived from the this compound scaffold have shown potential as inhibitors of biological targets, such as those involved in tuberculosis. nih.gov Ligand-protein interaction modeling is a cornerstone of modern drug design, aiming to predict and understand how a small molecule (ligand) binds to a biological macromolecule (protein). nih.govmdpi.com This knowledge is used to design new molecules with improved affinity and selectivity.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. researchgate.neteasychair.org The process involves:
Preparation : Obtaining or modeling the 3D structures of both the ligand (e.g., an analogue of this compound) and the target protein.
Sampling : Placing the ligand in various positions and orientations within the protein's active site.
Scoring : Using a scoring function to estimate the binding affinity for each pose, with lower scores typically indicating more favorable binding.
The results of a docking simulation provide a binding hypothesis, including the specific interactions that stabilize the ligand-protein complex. For an indole-2-carboxylate derivative, these interactions often include hydrogen bonds from the indole N-H and the carbonyl oxygen, as well as hydrophobic and π-stacking interactions involving the aromatic ring system. nih.govmdpi.com The fluorine atoms can participate in favorable halogen-bond or dipole-dipole interactions, further anchoring the ligand in the binding pocket. This detailed understanding of the binding mode allows for the rational design of new analogues with modified substituents to optimize these key interactions and improve potency. easychair.org
Molecular Dynamics Simulations for Conformational Sampling and Interaction Dynamics
Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the conformational landscape and interaction dynamics of molecules like this compound. While specific MD studies on this exact difluoro-substituted indole are not extensively documented in publicly available literature, valuable insights can be drawn from simulations of analogous fluorinated indole derivatives and the general principles of computational chemistry.
A hypothetical MD simulation study of this compound would typically involve several key steps. Initially, a high-quality 3D structure of the molecule is generated and optimized using quantum mechanical methods. This optimized geometry serves as the starting point for the simulation. The molecule is then placed in a simulation box, often solvated with an explicit solvent like water to mimic physiological conditions. The system is then subjected to a period of equilibration, allowing the solvent molecules to arrange naturally around the solute.
Following equilibration, a production MD simulation is run for a duration sufficient to sample a wide range of conformational states. During the simulation, the trajectory of each atom is calculated by integrating Newton's laws of motion, governed by a force field that describes the potential energy of the system. Analysis of the resulting trajectory can reveal important information about the molecule's flexibility, preferred conformations, and the dynamic behavior of its constituent parts, such as the ethyl ester group and the fluorinated indole ring.
For instance, a study on the closely related compound, ethyl 6-fluoro-1H-indole-2-carboxylate (EFI2C), utilized molecular dynamics simulations to confirm the dynamic stability of the ligand within the binding sites of cyclooxygenase (COX) enzymes. researchgate.net Such studies typically analyze parameters like root-mean-square deviation (RMSD) to assess the stability of the ligand's pose and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. Similar analyses for this compound would shed light on how the presence of two fluorine atoms influences its conformational preferences and stability in various environments.
Furthermore, MD simulations can elucidate the dynamics of interactions between the molecule and biological targets, such as proteins. By simulating the complex of this compound with a target protein, researchers can observe the formation and breaking of intermolecular interactions, like hydrogen bonds and hydrophobic contacts, over time. This provides a dynamic picture of the binding process and can help in understanding the key residues involved in molecular recognition. Studies on other indole derivatives have successfully employed MD simulations to explore their binding modes and interaction stabilities with various enzymes. bohrium.comnih.govnih.gov
The insights gained from MD simulations, such as the dominant conformations and key interaction patterns, are invaluable for structure-based drug design and for interpreting experimental data.
| Simulation Parameter | Typical Value/Condition for Indole Analogues | Information Gained |
| Force Field | AMBER, CHARMM, GROMOS | Describes the potential energy of the system |
| Solvent Model | TIP3P, SPC/E (Explicit Water) | Mimics physiological conditions |
| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | Adequacy of conformational sampling |
| Temperature | 300 K (Physiological Temperature) | Simulates body temperature conditions |
| Pressure | 1 atm (Constant Pressure) | Simulates atmospheric pressure |
| Analysis Metrics | RMSD, RMSF, Hydrogen Bond Analysis | Stability, flexibility, and interaction patterns |
Predictive Tools for Synthetic Accessibility and Retrosynthetic Analysis
The synthesis of a novel compound like this compound presents a challenge that can be systematically addressed using computational tools for synthetic accessibility and retrosynthetic analysis. These tools leverage vast databases of chemical reactions and employ sophisticated algorithms to propose viable synthetic routes.
Synthetic Accessibility Prediction:
Before embarking on a synthesis, it is crucial to assess the synthetic accessibility of a target molecule. Predictive tools can provide a quantitative score that estimates the ease of synthesis based on factors like molecular complexity, the commercial availability of starting materials, and the prevalence of required reaction types in the chemical literature. researchgate.netnih.govtsijournals.comtsijournals.com A high synthetic accessibility score for this compound would suggest that its synthesis is likely to be straightforward using established chemical methods. These tools analyze the molecular structure and identify fragments and bond patterns that are common in known, easily synthesizable molecules.
Retrosynthetic Analysis:
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down the target molecule into simpler, commercially available precursors through a series of logical "disconnections" that correspond to known chemical reactions. youtube.com Computational tools have been developed to automate this process, offering chemists a range of potential synthetic pathways.
For this compound, a plausible retrosynthetic analysis would likely begin by disconnecting the ester group, a common and reliable transformation. This leads back to the corresponding carboxylic acid, 4,6-difluoro-1H-indole-2-carboxylic acid.
The core challenge then becomes the synthesis of the difluoro-indole ring system. Several classical indole syntheses could be considered, such as the Fischer, Reissert, or Bartoli indole synthesis. A computational retrosynthesis tool would evaluate these and other possibilities based on the specific substitution pattern of the target molecule.
A likely disconnection for the indole ring itself would be the C2-C3 bond and the N1-C7a bond, characteristic of the Fischer indole synthesis. This would lead to a substituted phenylhydrazine (B124118) and a pyruvate (B1213749) derivative as the key building blocks.
A potential retrosynthetic pathway is outlined below:
Target Molecule: this compound
Disconnection 1 (Esterification): Break the ester linkage.
Precursor 1: 4,6-difluoro-1H-indole-2-carboxylic acid
Reagent: Ethanol (B145695) (in the presence of an acid catalyst)
Disconnection 2 (Indole Ring Formation - e.g., Reissert Synthesis): Break the bonds forming the indole ring.
Precursor 2: 3,5-Difluoro-2-nitrotoluene
Reagents for Synthesis: Diethyl oxalate (B1200264) followed by reductive cyclization. The synthesis of substituted indole-2-carboxylates via the Reissert indole synthesis is a well-established method. rsc.org
Role As a Synthetic Precursor and Scaffold in Advanced Chemical Research
Development of Complex Polycyclic Indole (B1671886) Systems from Ethyl 4,6-Difluoro-1H-Indole-2-Carboxylate
The ethyl indole-2-carboxylate (B1230498) framework is a foundational unit for the construction of more elaborate, multi-ring heterocyclic systems. While specific examples starting directly from the 4,6-difluoro derivative are not extensively documented in dedicated studies, established synthetic methodologies for related indole-2-carboxylates demonstrate the potential for such transformations. One powerful strategy involves intramolecular cyclization reactions to build new rings onto the indole core.
For instance, a synthetic route to functionalized pyrroloquinoline systems has been developed using an intramolecular 6-endo cyclization of an aryl free-radical. mdpi.com This strategy begins with the functionalization of the indole nitrogen, followed by the introduction of a radical precursor at the C7 position. The subsequent radical-initiated cyclization forges a new six-membered ring, creating a complex polycyclic architecture. mdpi.com This approach highlights a pathway where this compound could be manipulated through N-alkylation and subsequent halogenation at the C7 position to serve as a precursor for novel, fluorinated polycyclic systems analogous to potent antitumor antibiotics like the duocarmycins. mdpi.com
Scaffold for the Synthesis of Diverse Compound Libraries
The 4,6-difluoroindole-2-carboxylate core is recognized as a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets. mdpi.com This makes it an ideal foundation for the synthesis of compound libraries aimed at drug discovery. Researchers utilize this scaffold to generate a multitude of related molecules, each with slight variations, which can then be screened for activity against specific biological targets like enzymes or receptors.
The design of a target-focused compound library begins with identifying a central scaffold and determining key points for structural diversification. nih.govnih.gov For libraries based on this compound, the design principles are guided by its chemical structure and known structure-activity relationship (SAR) data.
Key principles include:
Scaffold Hopping and Decoration: The 4,6-difluoroindole (B180311) core is kept constant due to its known favorable impact on biological activity, while various substituents ("decorations") are introduced at other positions. nih.gov
Identification of Diversity Points: The most common points for modification on this scaffold are the indole nitrogen (N1) and the C2-ester group. The ester can be easily hydrolyzed to the corresponding carboxylic acid, which then serves as a handle for creating a diverse library of amides via coupling with a wide array of amines. nih.gov The N1 position can be alkylated to introduce another layer of structural diversity. mdpi.com
Fragment-Based Design: In this approach, molecular fragments from different known bioactive compounds are attached to the 4,6-difluoroindole scaffold. nih.gov For example, fragments from known anti-tubercular agents have been successfully incorporated into the indole-2-carboxamide structure to create new potent analogues. nih.gov
High-throughput synthesis allows for the rapid creation of large numbers of compounds in parallel, which is essential for building compound libraries. For the this compound scaffold, a typical high-throughput workflow would involve solution-phase parallel synthesis.
A representative synthetic sequence would be:
Saponification: The starting ethyl ester is hydrolyzed under basic conditions to yield 4,6-difluoro-1H-indole-2-carboxylic acid. This reaction is typically high-yielding and creates the common intermediate for the next step.
Parallel Amidation: The resulting carboxylic acid is distributed into an array of reaction vessels (e.g., a 96-well plate). A diverse collection of primary and secondary amines, along with a coupling reagent, are then added to each well. nih.gov This allows for the creation of a large library of distinct indole-2-carboxamides in a single, parallel operation.
Purification and Analysis: The resulting products are then purified, often using automated high-performance liquid chromatography (HPLC), and their identity is confirmed by mass spectrometry.
This approach enables the systematic exploration of the chemical space around the 4,6-difluoroindole core, facilitating the rapid identification of "hit" compounds with desired biological activity.
Structure-Activity Relationship (SAR) Studies of Derived Analogues
Structure-activity relationship (SAR) studies are crucial for optimizing a lead compound into a potential drug candidate. By systematically modifying the structure of a molecule and observing how these changes affect its biological activity, researchers can identify the key chemical features required for potency and selectivity. The 4,6-difluoroindole-2-carboxylate scaffold has been the subject of such studies for various therapeutic targets.
SAR studies on derivatives of 4,6-difluoro-1H-indole-2-carboxylic acid have provided clear insights into how different substituents influence biological activity. In the development of novel anti-tuberculosis agents, researchers created a series of indole-2-carboxamides and systematically evaluated their potency. nih.gov
Key findings from these modifications include:
Modification of the C2-Amide: The C2 position was functionalized with various bulky, lipophilic groups derived from amines like adamantanamine and rimantadine. The resulting N-(1-adamantyl) and N-rimantadine amides were found to be highly potent. nih.gov
Substitution on the Indole Ring: The 4,6-difluoro substitution pattern was compared with other patterns, such as 4,6-dichloro and 4,6-dimethyl. This revealed that halogenation at these positions was optimal for activity. nih.gov
Influence of Lipophilicity: A strong correlation was observed between the lipophilicity (measured as ClogP) of the compounds and their anti-tubercular activity, with more lipophilic compounds generally showing higher potency. nih.gov
The following table summarizes the SAR data for a selection of N-rimantadine-indole-2-carboxamide analogues against Mycobacterium tuberculosis.
| Compound | Indole Core Substitution | MIC (μM) | ClogP |
|---|---|---|---|
| Analogue 1 | 4,6-Dichloro | 0.32 | 7.64 |
| Analogue 2 | 4,6-Difluoro | 0.70 | 6.50 |
| Analogue 3 | Unsubstituted | >100 | 5.88 |
| Analogue 4 | 4-Fluoro-6-chloro | 0.88 | 6.97 |
Data sourced from Scientific Reports (2021). nih.gov
The introduction of halogen atoms, particularly fluorine, into a drug candidate can profoundly influence its physicochemical properties and its interaction with biological targets. The 4,6-difluoro substitution pattern on the indole core is a prime example of using halogenation to enhance molecular properties.
The influence of this specific halogenation includes:
Enhanced Binding Affinity: Fluorine is highly electronegative and can form favorable orthogonal multipolar interactions with electron-rich groups (like carbonyls) in a protein's binding pocket, thereby increasing binding affinity. Studies have shown that substitutions at the 4-position of the indole ring have a significant effect on the electronic properties of the chromophore, which can impact molecular recognition. nih.gov
Modulation of Lipophilicity: Halogenation generally increases a molecule's lipophilicity. In the case of the anti-tubercular indole-2-carboxamides, increasing lipophilicity through the addition of two chlorine or fluorine atoms was directly correlated with improved potency. nih.gov The 4,6-dichloro analogue was the most lipophilic and most potent, followed closely by the 4,6-difluoro analogue, while the unsubstituted version was inactive. nih.gov
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. Placing fluorine atoms at positions susceptible to metabolic oxidation can block these pathways, increasing the compound's half-life and bioavailability.
In SAR studies of CB1 receptor allosteric modulators based on the 1H-indole-2-carboxamide scaffold, it was found that a chloro or fluoro group at the C5 position enhanced potency, demonstrating the positive impact of halogenation in a different therapeutic context. nih.gov This underscores the general utility of halogenation, and specifically fluorination, as a strategic tool in medicinal chemistry to fine-tune the binding properties and pharmacokinetic profile of indole-based compounds.
Application in Fragment-Based Design (FBDD) Strategies for Lead Discovery
Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy in medicinal chemistry for the identification of lead compounds. This approach involves screening small, low-complexity molecules, known as fragments, for weak binding to a biological target. astx.com Once a binding fragment is identified, it is then optimized and grown into a more potent, drug-like molecule through structure-guided design. astx.comnih.gov The indole scaffold, and specifically fluorinated derivatives, have proven to be particularly valuable in this context.
The compound this compound serves as a crucial precursor to the 4,6-difluoroindole-2-carboxylic acid scaffold, which has been strategically employed in FBDD. Research into novel antitubercular agents identified the 4,6-disubstituted indole ring as being optimal for activity. nih.gov In these studies, the 4,6-difluoroindole core was selected as the "scaffold of choice" for the attachment of various fragments derived from other known anti-TB agents. nih.gov This choice was based on structure-activity relationship (SAR) studies which indicated that substitutions at the 4- and 6-positions were key for potent biological activity. nih.gov
For instance, in the development of novel inhibitors for Mycobacterium tuberculosis, the 4,6-difluoroindole scaffold was combined with fragments from other active compounds. nih.gov The resulting analogues demonstrated significant potency, with the substitution pattern on the indole ring playing a consequential role in the observed activity. nih.gov The 4,6-difluoro analogue (a derivative of the core scaffold) showed a potent minimum inhibitory concentration (MIC) of 0.70 μM against the H37Rv strain of M. tb. nih.gov This highlights the utility of the 4,6-difluoroindole moiety as a foundational structure in FBDD for generating high-affinity ligands.
| Compound Analogue | Substitution Pattern | MIC (μM) against M. tb H37Rv | Reference |
|---|---|---|---|
| 4,6-Difluoro Analogue | F at C4, F at C6 | 0.70 | nih.gov |
| 4,6-Dichloro Analogue | Cl at C4, Cl at C6 | 0.32 | nih.gov |
| N-rimantadine-4,6-dimethylindole-2-carboxamide | CH3 at C4, CH3 at C6 | 0.88 | nih.gov |
| Isoniazid (INH) Control | N/A | 0.29 | nih.gov |
| Ethambutol (EMB) Control | N/A | 4.89 | nih.gov |
Exploration in Diverse Chemical Research Fields
Beyond its applications in medicinal chemistry, the indole ester framework, including functionalized derivatives like this compound, is a versatile building block in broader chemical research.
Catalysis
The indole nucleus is a privileged and versatile organic framework that serves as a key substrate in numerous catalytic reactions. nih.gov Indole esters, in particular, are valuable intermediates in transition metal-catalyzed synthesis. mdpi.com Various catalytic systems, employing metals such as copper, palladium, and rhodium, have been developed for the functionalization of the indole ring system. mdpi.comacs.org
For example, copper-catalyzed cascade reactions provide an efficient, one-pot route to diverse indole-2-carboxylic esters. acs.org Similarly, catalytic asymmetric Friedel–Crafts reactions of indoles represent a powerful and atom-economical method for producing optically active indole derivatives, which are valuable in pharmaceutical development. nih.gov The this compound molecule, with its activated ring system and reactive ester group, is a suitable candidate for such catalytic transformations, allowing for the construction of more complex molecular architectures.
Materials Science
Functionalized indoles are recognized as important intermediates in the synthesis of novel materials. Indole-based compounds have found applications in the development of materials for organic electronics, including novel polymers. Research has also explored indole derivatives for their use in organic solar cells and as non-linear optical chromophores. openmedicinalchemistryjournal.com The presence of fluorine atoms in this compound can impart unique electronic properties, such as altered HOMO/LUMO energy levels and enhanced thermal stability, making it an attractive building block for the synthesis of advanced functional materials.
Advanced Research Perspectives and Future Directions
Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
One promising avenue is the advancement of palladium-catalyzed sequential coupling and cyclization reactions between aryl halides and alkynes like methyl propiolate. For these reactions to be efficient, electron-withdrawing groups on the aromatic ring are often essential, a condition met by the difluoro substitution pattern of the target compound nih.gov. Future work will likely focus on developing catalysts that are more active under milder conditions and tolerant of a wider range of functional groups.
Furthermore, adapting classical methods to be more sustainable is a key goal. This includes the use of greener solvents, reducing the amount of hazardous reagents, and developing catalytic, atom-economical approaches. For instance, modifying the Reissert indole (B1671886) synthesis for continuous flow processes has already shown potential for rapidly producing various indole-2-carboxylic acid ethyl esters nih.gov.
| Synthetic Strategy | Key Features | Potential Improvements |
| Fischer Indole Synthesis | Use of phenylhydrazones and acid catalysts. | Development of solid acid catalysts for easier separation; microwave-assisted protocols to reduce reaction times. |
| Japp-Klingemann Reaction | Reaction of diazonium salts with β-keto esters. | Use of milder reaction conditions; in-situ generation of reactive intermediates. |
| Palladium-Catalyzed Cyclization | Sequential coupling and cyclization of aryl halides and alkynes. nih.gov | Development of more robust and efficient palladium catalysts; exploration of alternative, more sustainable metal catalysts. |
| Reissert Indole Synthesis | Reduction of a nitro group followed by cyclization. | Integration with flow chemistry for rapid and scalable synthesis. nih.gov |
Chemo- and Regioselective Functionalization Strategies for the Indole Core
The 4,6-difluoro substitution pattern of the indole core presents unique challenges and opportunities for selective functionalization. The electron-withdrawing nature of the fluorine atoms deactivates the benzene (B151609) ring towards electrophilic substitution, while potentially activating other positions. Future research will concentrate on developing methodologies to precisely modify specific positions of the indole scaffold.
N-Functionalization: Alkylation of the indole nitrogen is a common strategy to introduce diversity. While strong bases are typically required, methods using aqueous potassium hydroxide (B78521) in acetone have proven effective for N-alkylation of ethyl indol-2-carboxylate, offering a more practical alternative to anhydrous systems mdpi.com. Future work could explore a wider range of N-substitutions, including arylation and the introduction of complex heterocyclic moieties.
C-Functionalization:
C3-Position: The C3 position remains a primary site for electrophilic substitution, and developing methods for its selective functionalization is crucial.
C5 and C7-Positions: Directing functionalization to the C5 and C7 positions is a significant challenge due to the directing effects of the existing substituents. Novel C-H activation strategies using transition metal catalysis are a key area of future exploration. Research has demonstrated the feasibility of C7-iodination on a related ethyl 4-(benzyloxy)-1H-indole-2-carboxylate, providing a handle for further transformations mdpi.com. Similarly, organocatalytic methods have been established for the regioselective C6-functionalization of other 2,3-disubstituted indoles, suggesting that similar strategies could be developed for the available positions on the difluoro-indole core nih.gov.
Developing a toolbox of reactions that allow for predictable and high-yielding functionalization at each available position of the ethyl 4,6-difluoro-1H-indole-2-carboxylate core is a primary objective for advancing its utility.
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of continuous flow chemistry and automated synthesis represents a paradigm shift in chemical manufacturing, offering enhanced safety, reproducibility, and scalability. mpg.de These technologies are particularly well-suited for the synthesis and derivatization of this compound.
Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities compared to traditional batch processing. mpg.desoci.org For instance, the reduction and cyclization steps in indole syntheses, which can be hazardous in batch, can be performed safely and efficiently in continuous flow reactors like the H-Cube system. nih.gov This approach allows for the safe in-situ generation of unstable or reactive intermediates. mpg.de
Automated platforms, which combine flow modules with robotic liquid handlers and purification systems, can accelerate the discovery process significantly. labmanager.com Such systems can be programmed to perform multi-step syntheses and create large libraries of derivatives by systematically varying reagents and reaction conditions. labmanager.com This high-throughput approach is invaluable for structure-activity relationship (SAR) studies in drug discovery, allowing for the rapid generation and screening of numerous analogues of the core 4,6-difluoroindole (B180311) scaffold.
| Technology | Advantages for this compound | Future Outlook |
| Flow Chemistry | Improved safety, especially for exothermic reactions or when using hazardous reagents. Enhanced control over reaction conditions leading to higher yields and selectivity. mpg.de Facile scalability from laboratory to production. | Development of dedicated flow protocols for the multi-step synthesis of the title compound. Integration of in-line analysis for real-time optimization. |
| Automated Synthesis | Rapid generation of compound libraries for screening. labmanager.com High-throughput reaction optimization. Reduced manual labor and increased reproducibility. | Creation of extensive libraries of N-alkylated, C3-substituted, and amide derivatives for biological screening. Integration with AI and machine learning for predictive synthesis. |
Expanding the Derivatization Landscape through Innovative Chemical Transformations
This compound is a versatile scaffold for the creation of a diverse array of chemical entities. Future research will focus on leveraging the reactivity of its functional groups—the ester, the N-H bond, and the C3 position—to build molecular complexity.
Transformations of the Ester Group:
Amidation: Hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by amide coupling with a diverse range of amines, is a straightforward strategy to generate indole-2-carboxamides. These derivatives have shown promise as antitubercular and anticancer agents. nih.gov
Hydrazinolysis: Reaction of the ester with hydrazine (B178648) hydrate (B1144303) yields the corresponding carbohydrazide (B1668358). mdpi.com This intermediate serves as a valuable building block for the synthesis of various heterocycles, such as hydrazones and thiazoles, by reacting with aldehydes, ketones, or other appropriate reagents. mdpi.com
Reactions at the N-H and C3-Positions:
N-Alkylation/Arylation: As previously mentioned, the indole nitrogen can be functionalized with a wide variety of alkyl and aryl groups to modulate the compound's properties. mdpi.com
C3-Functionalization: The C3 position is amenable to various electrophilic substitution reactions, allowing for the introduction of groups such as halogens, nitro groups, or acyl groups, which can then be further elaborated.
The combination of these transformations allows for a combinatorial approach to derivatization, enabling the systematic exploration of the chemical space around the 4,6-difluoroindole core.
Synergistic Approaches: Combining Experimental and Computational Research for Rational Design
The convergence of experimental synthesis and computational chemistry offers a powerful strategy for the rational design of novel molecules with desired biological activities. This synergistic approach can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates.
Computational tools can be employed at various stages of the research pipeline:
Target Identification: For new derivatives of this compound, computational methods like reverse docking can help identify potential biological targets. nih.gov
In Silico Screening: Virtual libraries of potential derivatives can be screened against a specific biological target using molecular docking simulations to predict binding affinities and modes. nih.govnih.gov This helps to prioritize compounds for synthesis.
ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed molecules, such as their ability to cross the blood-brain barrier. nih.gov This early-stage assessment helps to filter out compounds with unfavorable pharmacokinetic profiles.
Mechanistic Insights: Quantum chemistry calculations, such as Density Functional Theory (DFT), can provide insights into the electronic structure, reactivity, and potential reaction mechanisms of the indole core, guiding the development of new synthetic methodologies. nih.gov
By integrating these computational approaches, researchers can move from a trial-and-error methodology to a more directed and efficient strategy. The experimental validation of computational predictions creates a feedback loop that refines the predictive models, leading to a more robust and powerful platform for the design of next-generation therapeutic agents based on the this compound scaffold.
Q & A
Basic Research Questions
Q. What established synthetic routes are available for ethyl 4,6-difluoro-1H-indole-2-carboxylate?
- Methodology : The Fischer indole synthesis is a primary route, involving cyclization of arylhydrazines with ketones or aldehydes under acidic conditions. For fluorinated derivatives, lithiation of N-BOC-protected anilines followed by reaction with diethyl oxalate or ethyl bromopyruvate has been reported to yield difluoroindole carboxylates . Alternative approaches include palladium-catalyzed cross-coupling to introduce fluorine atoms at specific positions.
- Key Considerations : Regioselectivity challenges due to fluorine's electron-withdrawing effects require careful control of reaction conditions (e.g., temperature, solvent polarity).
Q. How can the structure of this compound be confirmed experimentally?
- Analytical Techniques :
- NMR : NMR distinguishes fluorine environments (e.g., 4- vs. 6-position shifts).
- X-ray Crystallography : Definitive structural confirmation, as demonstrated for ethyl 1H-indole-2-carboxylate derivatives (monoclinic space group, Å, Å) .
- HPLC-MS : Validates purity and molecular ion peaks ( g/mol).
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water. Ethyl ester groups enhance lipophilicity compared to carboxylic acid analogs (e.g., 4,6-difluoroindole-2-carboxylic acid, CAS 247564-66-5) .
- Stability : Sensitive to strong acids/bases due to ester hydrolysis. Store at under inert atmosphere to prevent degradation .
Advanced Research Questions
Q. How can regioselectivity challenges during fluorine introduction be mitigated?
- Strategies :
- Use directing groups (e.g., BOC-protected amines) to control electrophilic substitution patterns .
- Employ transition-metal catalysts (e.g., Pd-mediated C–H activation) for late-stage fluorination, though competing side reactions (e.g., defluorination) require optimization .
- Case Study : In tetrafluoroindole synthesis, hexafluorobenzene intermediates enable precise fluorine placement but demand rigorous temperature control to avoid over-fluorination .
Q. What experimental discrepancies arise in characterizing fluorinated indole derivatives, and how are they resolved?
- Data Contradictions :
- NMR Splitting : Fluorine atoms induce complex splitting patterns; deuterated solvents (e.g., DMSO-) and 2D NMR (e.g., - correlation) clarify assignments.
- Crystallographic Ambiguities : Disordered fluorine positions in X-ray structures may require DFT calculations to validate .
- Resolution : Cross-validation using multiple techniques (e.g., IR for ester carbonyl confirmation, NMR for quaternary carbon analysis).
Q. What strategies improve yields in multi-step syntheses of ethyl 4,6-difluoroindole derivatives?
- Optimization Tactics :
- Step Efficiency : Combine lithiation and cyclization steps in one pot to reduce intermediate isolation .
- Purification : Use preparative HPLC with C18 columns to separate fluorinated byproducts (common in Fischer syntheses) .
- Yield Data :
| Synthetic Route | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Fischer Indole Synthesis | 45–55 | >95 | |
| Lithiation/Oxalate Coupling | 60–70 | >98 |
Methodological Considerations
Q. How does fluorination impact the electronic properties of the indole core?
- Electronic Effects : Fluorine's electronegativity decreases electron density at the 4- and 6-positions, altering reactivity in electrophilic substitutions (e.g., nitration, sulfonation).
- Applications : Enhanced binding affinity in medicinal chemistry (e.g., kinase inhibitors) due to improved hydrophobic interactions and metabolic stability .
Q. What safety protocols are critical when handling ethyl 4,6-difluoroindole-2-carboxylate?
- Hazards : Acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory sensitization (Category 3) .
- Protocols :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
